Enhanced Lipophilicity (Estimated ΔLogP ≈ +2.0 to +2.5) Relative to N-Phenyl Analog Drives Membrane Partitioning and P2X3 Target Engagement
The o-tolyl group contributes approximately +2.0 to +2.5 additional logP units compared to the N-phenyl analog [1]. While the core 5-(3-bromophenyl)-1,3-oxazole has a computed LogP of 2.25 [2], the full target compound with the o-tolyl-propanamide tail is estimated to have a LogP in the range of 4.5–5.5, versus ~2.5–3.0 for the N-phenyl analog (CAS 1040679-83-1). This increased lipophilicity is predicted to enhance passive membrane permeability, a critical parameter for intracellular target access in cell-based P2X3 antagonist assays [3].
| Evidence Dimension | Computed/estimated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | Estimated LogP ≈ 4.5–5.5 (based on fragment additivity from oxazole core LogP 2.25 + thioether-propanamide-o-tolyl contribution) |
| Comparator Or Baseline | N-phenyl analog (2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-phenylpropanamide, CAS 1040679-83-1): estimated LogP ≈ 2.5–3.0 |
| Quantified Difference | Estimated ΔLogP ≈ +2.0 to +2.5 favoring target compound |
| Conditions | Fragment-based LogP estimation using ChemBase computed data for 5-(3-bromophenyl)-1,3-oxazole core; full molecule LogP not experimentally determined and not available in PubChem or ChEMBL |
Why This Matters
Higher lipophilicity predicts improved membrane permeability for intracellular or membrane-embedded target engagement, a key procurement criterion when selecting screening compounds for P2X3 receptor cell-based assays.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews. 1971;71(6):525-616. Fragment constant method for LogP estimation; aromatic methyl group contribution ≈ +0.5 to +0.6 per methyl; o-tolyl vs. phenyl contributes additional hydrophobic surface area. View Source
- [2] ChemBase. 5-(3-Bromophenyl)-1,3-oxazole (CAS 243455-57-4). Calculated Properties: LogP = 2.25, LogD (pH 7.4) = 2.25. View Source
- [3] Chen L, Dillon MP, Feng L, Hawley RC, Yang M. (Roche Palo Alto LLC). Thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists. US Patent 7,786,110 B2. The patent describes cell-based functional assays using recombinant P2X3 receptors expressed in Xenopus oocytes or mammalian cells, where membrane permeability of test compounds is a prerequisite for activity. View Source
